molecular formula C12H12N2O5 B8488880 Cyano-(4-methoxy-2-nitro-phenyl)-acetic acid ethyl ester

Cyano-(4-methoxy-2-nitro-phenyl)-acetic acid ethyl ester

Cat. No. B8488880
M. Wt: 264.23 g/mol
InChI Key: PHIBLMQEMMBXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyano-(4-methoxy-2-nitro-phenyl)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C12H12N2O5 and its molecular weight is 264.23 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

ethyl 2-cyano-2-(4-methoxy-2-nitrophenyl)acetate

InChI

InChI=1S/C12H12N2O5/c1-3-19-12(15)10(7-13)9-5-4-8(18-2)6-11(9)14(16)17/h4-6,10H,3H2,1-2H3

InChI Key

PHIBLMQEMMBXDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=C(C=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl cyanoacetate (2.56 mL, 24.0 mmol) was added dropwise to a suspension of 959 mg of NaH (60%, 24.0 mmol) in 10 mL of DMF. The mixture was stirred for 1 h at room temperature. CsF (61 mg, 0.4 mmol) and a solution of 4-chloro-3-nitro-anisole (1.5 g, 8.0 mmol) in 2 mL of DMF were added and the mixture was stirred overnight at 70° C. The reaction mixture was cooled to room temperature and was quenched by the addition of 5 mL of water. Aqueous 1N HCl (5 mL) was added to adjust the pH to 3-4 and the mixture was diluted with dichloromethane. The organic layer was washed with saturated brine, dried over Na2SO4, and dried in vacuo. The crude product was purified on a Biotage (Biotage Inc.) 50 g silica column, eluting with 0-40% EtOAc in heptane over 40 minutes to provide 1.83 g (87%) of cyano-(4-methoxy-2-nitro-phenyl)-acetic acid ethyl ester.
Quantity
2.56 mL
Type
reactant
Reaction Step One
Name
Quantity
959 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
61 mg
Type
catalyst
Reaction Step Two

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